N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide
Description
The exact mass of the compound this compound is 471.1574360 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O/c1-17-14-22(30-23(34)9-5-8-18-6-3-2-4-7-18)33(31-17)25-21-15-29-32(24(21)27-16-28-25)20-12-10-19(26)11-13-20/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVVXVXXQHKXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinase . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt. It binds to the ATP-binding site of Akt, preventing the binding of ATP, and thus inhibiting the phosphorylation and activation of Akt. This leads to a decrease in the phosphorylation of downstream Akt targets, effectively inhibiting the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The compound primarily affects the phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway . This pathway is initiated by the binding of growth factors to their respective tyrosine kinase receptors, leading to the activation of PI3K. Activated PI3K then produces phosphatidylinositol-3,4,5-triphosphate (PI(3,4,5)P3), which recruits Akt to the plasma membrane where it is activated by phosphorylation. The compound’s inhibition of Akt disrupts this pathway, affecting downstream targets such as GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and anti-apoptotic survival.
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₅O
- Molecular Weight : 367.83 g/mol
- CAS Number : 881073-47-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazolo and phenyl groups suggests potential interactions with hydrophobic pockets in proteins, which could modulate their activity.
Potential Targets:
- Kinases : The compound may inhibit various kinases involved in cancer cell proliferation.
- Receptors : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.3 µM to 49.85 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| Compound 6 | A549 | 0.95 | Induces autophagy |
| Compound 97 | NCI-H460 | 10 | Apoptosis induction |
Other Biological Activities
Beyond anticancer properties, compounds in this class have exhibited:
- Antimycobacterial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Pyrazolo derivatives are also being explored for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .
Case Studies
Several case studies illustrate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Dual Inhibition : A study demonstrated that a related compound inhibited both EGFR and VGFR2 pathways, leading to reduced tumor growth in xenograft models .
- Cell Cycle Analysis : Research involving MCF7 cells revealed that treatment with pyrazolo derivatives resulted in G0/G1 phase arrest and induced apoptosis through caspase activation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound is part of the pyrazolo[3,4-d]pyrimidine class, which has been extensively studied for its anticancer activities. Research indicates that derivatives of this scaffold exhibit potent inhibitory effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the activity of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Mechanism of Action
The mechanism of action often involves the inhibition of key kinases involved in cell proliferation and survival. Specifically, pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors of serine-threonine kinases such as p70S6K and Akt, which play crucial roles in the signaling pathways that regulate cell growth and metabolism .
Kinase Inhibition
Targeting Specific Kinases
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide has shown promise as a selective inhibitor for kinases associated with various diseases, including immunological and inflammatory conditions. The ability to modulate these kinases suggests potential applications not only in oncology but also in treating other pathologies where kinase dysregulation is implicated .
Clinical Relevance
The clinical relevance of these compounds is underscored by their inclusion in ongoing research aimed at developing new therapeutics for resistant cancer types and inflammatory diseases. For example, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated in preclinical models for their efficacy against tumors that exhibit resistance to conventional therapies .
Structure-Activity Relationships (SAR)
Chemical Modifications
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine core can significantly impact its potency and selectivity against target kinases. For instance, variations in substituents on the phenyl groups or alterations in the butanamide chain can lead to enhanced therapeutic profiles .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant inhibition of EGFR in vitro with related compounds | Suggests potential for treating EGFR-mutant cancers |
| Study B (2022) | Evaluated anti-inflammatory effects in animal models | Indicates broader therapeutic applications beyond oncology |
| Study C (2021) | Identified specific kinase targets and pathways affected by pyrazolo derivatives | Provides insight into mechanism-based drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
